Rabeprazole thioether
Overview
Description
Rabeprazole thioether, also known as Rabeprazole sulfide, is an essential intermediate for the production of Rabeprazole . It is also one of the main metabolites of Rabeprazole in vivo . The molecular formula of Rabeprazole thioether is C18H21N3O2S and its molecular weight is 343.44 g/mol .
Synthesis Analysis
Rabeprazole sodium was synthesized using Rabeprazole thioether as a raw material and sodium hypochlorite solution as the oxidant . The oxidation of Rabeprazole sulfide is a key step in the synthesis of Rabeprazole .Molecular Structure Analysis
Rabeprazole has a heterocyclic molecule consisting of a pyridine and benzimidazole moiety linked by a methylsulfinyl group . This general structure guarantees the similar pharmacological properties of other proton pump inhibitors .Chemical Reactions Analysis
Rabeprazole is metabolized mainly non-enzymatically to Rabeprazole-thioether . This in vitro study was designed to clarify the stereoselective oxidation mechanism and to identify the enzyme(s) involved in the metabolic breakdown of Rabeprazole-thioether to Rabeprazole .Physical And Chemical Properties Analysis
Rabeprazole thioether has a molecular formula of C18H21N3O2S and a molecular weight of 343.44 g/mol .Scientific Research Applications
Pharmacokinetics and Metabolism
Rabeprazole thioether, a potent inhibitor of gastric H+, K+-ATPase, exhibits a pharmacokinetic profile that is linearly related to dose. It is extensively metabolized in the liver through the cytochrome P450 system and predominantly excreted in urine. Notably, its pharmacokinetics are substantially altered in the elderly and patients with chronic cirrhosis, yet these changes do not necessitate dosage adjustments in these special patient populations. Furthermore, renal dysfunction requiring maintenance hemodialysis does not significantly alter the pharmacokinetic profile of rabeprazole thioether, suggesting that dosage adjustment is also unnecessary in these cases (Swan, Hoyumpa, & Merritt, 1999).
Gastric Acid Suppression and Helicobacter Pylori Eradication
Rabeprazole thioether's rapid activation over a wide pH range contributes to its early onset of effective acid inhibition compared to other proton pump inhibitors. This acid suppression is beneficial for treating acid-related disorders such as gastro-oesophageal reflux disease (GERD) and peptic ulcers. Moreover, rabeprazole thioether exhibits antibacterial activity against Helicobacter pylori, making it an effective component of combination therapy for H. pylori eradication (Williams & Pounder, 1999).
Acid-Related Disease Treatment and On-Demand Therapy
Rabeprazole thioether's pharmacodynamic profile is characterized by rapid suppression of gastric acid secretion, irrespective of the patient's CYP2C19 genotype. This leads to high eradication rates for H. pylori and suggests that rabeprazole may be more suitable than omeprazole for on-demand therapy of symptomatic gastro-oesophageal reflux disease. The use of rabeprazole thioether does not involve clinically significant drug-drug interactions, which is advantageous for patients undergoing multi-drug regimens (J. Horn, 2004).
Clinical Efficacy and Safety in Acid-Dependent Diseases
Clinical reviews have highlighted rabeprazole thioether's high dissociation constant (pKa), which enables rapid proton pump blockade in parietal cells. Its lower metabolic dependence on the cytochrome P-450 enzyme system makes its antisecretory effect more predictable and reduces the risk of drug interactions. These properties collectively contribute to its high clinical efficacy in treating a range of acid-dependent diseases such as gastroesophageal reflux disease and peptic ulcer, making rabeprazole thioether a preferred drug in both course and maintenance therapies for these conditions (O. Lopina, B. K. Nurgalieva, & T. Lapina, 2021).
Safety And Hazards
Future Directions
Rabeprazole thioether is an important imidazole compound, which is not only a precursor of Rabeprazole synthesis, but is also one of the main metabolites of Rabeprazole in vivo . Future research could explore the possibility of whether these fungi could exhibit some oxidase activity so that the Rabeprazole sulfide could be transformed into Rabeprazole .
properties
IUPAC Name |
2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfanyl]-1H-benzimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-16(19-9-8-17(13)23-11-5-10-22-2)12-24-18-20-14-6-3-4-7-15(14)21-18/h3-4,6-9H,5,10-12H2,1-2H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXAHDOWMOSVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CSC2=NC3=CC=CC=C3N2)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433250 | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rabeprazole thioether | |
CAS RN |
117977-21-6 | |
Record name | Rabeprazole-thioether | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117977-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rabeprazole thioether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117977216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-({[4-(3-Methoxypropoxy)-3-methylpyridin-2-yl]methyl}sulfanyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((4-(3-methoxypropoxy)-3-methylpyridin-2-yl)methylthio)-1H-benzo[d]imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.796 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RABEPRAZOLE THIOETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/304S7E320P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.